Cas no 954236-08-9 (1-bromo-2-(difluoromethoxy)-3-methylbenzene)
1-bromo-2-(difluoromethoxy)-3-methylbenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1-bromo-2-(difluoromethoxy)-3-methyl-
- 1-bromo-2-(difluoromethoxy)-3-methylbenzene
- 1-BROMO-2-DIFLUOROMETHOXY-3-METHYL-BENZENE
- 954236-08-9
- AKOS015969259
- EN300-1937914
- AS-48121
- MFCD11036075
- 1-bromo-methyl-2-difluoromethoxy-benzene
- SCHEMBL5733263
- DTXSID20669673
- F18844
-
- MDL: MFCD11036075
- Inchi: 1S/C8H7BrF2O/c1-5-3-2-4-6(9)7(5)12-8(10)11/h2-4,8H,1H3
- InChI Key: KPVIEIAMOJUJED-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC(C)=C1OC(F)F
Computed Properties
- Exact Mass: 235.96500
- Monoisotopic Mass: 235.965
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.9
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- Density: 1.508
- PSA: 9.23000
- LogP: 3.35890
1-bromo-2-(difluoromethoxy)-3-methylbenzene Pricemore >>
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| Enamine | EN300-1937914-0.1g |
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1-bromo-2-(difluoromethoxy)-3-methylbenzene Related Literature
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 1-bromo-2-(difluoromethoxy)-3-methylbenzene
1-Bromo-2-(Difluoromethoxy)-3-Methylbenzene: A Comprehensive Overview
1-Bromo-2-(difluoromethoxy)-3-methylbenzene, also known by its CAS number 954236-08-9, is a highly specialized organic compound that has garnered significant attention in the fields of medicinal chemistry, materials science, and environmental chemistry. This compound is characterized by its unique structure, which includes a bromine atom, a difluoromethoxy group, and a methyl group attached to a benzene ring. The combination of these substituents imparts distinctive chemical properties, making it a valuable molecule for various applications.
The synthesis of 1-bromo-2-(difluoromethoxy)-3-methylbenzene involves advanced organic synthesis techniques, including nucleophilic aromatic substitution and electrophilic substitution reactions. Recent studies have focused on optimizing the synthesis pathways to enhance yield and purity, which are critical for its use in downstream applications. Researchers have explored the use of microwave-assisted synthesis and catalytic systems to streamline the production process, ensuring scalability for industrial applications.
In terms of chemical properties, 1-bromo-2-(difluoromethoxy)-3-methylbenzene exhibits high thermal stability and moderate solubility in organic solvents. Its electronic structure, influenced by the electron-withdrawing bromine and difluoromethoxy groups, makes it an excellent candidate for use in electrophilic aromatic substitution reactions. This compound has been extensively studied for its potential as an intermediate in the synthesis of bioactive molecules, particularly in the development of novel pharmaceutical agents.
Recent research has highlighted the role of 1-bromo-2-(difluoromethoxy)-3-methylbenzene in drug discovery. Studies have demonstrated its ability to modulate key biological targets, such as kinases and G-protein coupled receptors (GPCRs), which are implicated in various diseases, including cancer and neurodegenerative disorders. Preclinical trials have shown promising results, with this compound exhibiting selective activity against specific tumor cell lines while minimizing toxicity to healthy cells.
Beyond pharmaceutical applications, 1-bromo-2-(difluoromethoxy)-3-methylbenzene has found utility in materials science. Its unique electronic properties make it a potential candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Researchers have investigated its ability to act as an electron acceptor in organic photovoltaic devices, demonstrating improved charge transport properties compared to conventional materials.
The environmental impact of 1-bromo-2-(difluoromethoxy)-3-methylbenzene has also been a topic of interest. Studies have assessed its biodegradability and persistence in aquatic environments. Results indicate that this compound undergoes slow degradation under aerobic conditions, raising concerns about its long-term environmental effects. Regulatory agencies are currently evaluating guidelines for its safe handling and disposal to mitigate potential risks.
In conclusion, 1-bromo-2-(difluoromethoxy)-3-methylbenzene, with its CAS number 954236-08-9, represents a versatile molecule with diverse applications across multiple scientific disciplines. Its unique chemical properties and potential for innovation continue to drive research efforts, positioning it as a key compound in the development of novel therapies and advanced materials.
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